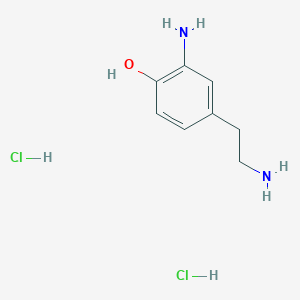

2-Amino-4-(2-aminoethyl)phenol;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

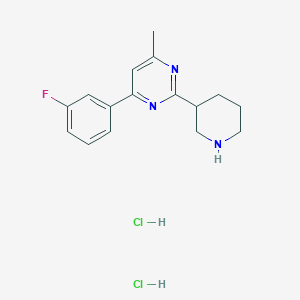

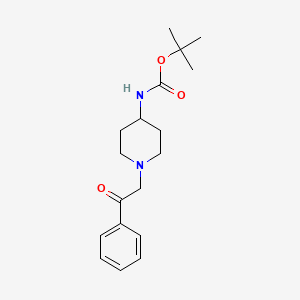

“2-Amino-4-(2-aminoethyl)phenol;dihydrochloride” is a chemical compound with the molecular formula C8H12N2O.2ClH . It has a molecular weight of 225.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c9-4-3-6-1-2-8(11)7(10)5-6;;/h1-2,5,11H,3-4,9-10H2;2*1H . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound appears as a powder and is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Bioactive Properties

Analgesic and Antimicrobial Activities : A series of novel 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols were synthesized, exhibiting significant analgesic and antimicrobial activities, suggesting potential for development as therapeutic agents (Sahu et al., 2009).

Crystal Structure Analysis : Studies on the crystal structure of phenol derivatives highlight the importance of structural analysis in understanding the chemical properties and potential applications of these compounds in materials science (Luo et al., 2010).

One-pot Synthesis : Demonstrates an efficient "One-pot" synthesis method for 2-(N-substituted aminomethyl) phenols from amino acid esters, offering a greener alternative for preparing these compounds with higher yields (Liu Han-wen, 2010).

Fluorescent Chemosensors : The development of polyaminophenolic fluorescent chemosensors for H+ and Zn(II) demonstrates the application of phenol derivatives in detecting and measuring specific ions, which could have implications for environmental monitoring and biological research (Ambrosi et al., 2009).

Chemical Properties and Applications

Optical Properties of Derivatives : Antipyrine derivatives of aminophenols have been synthesized and analyzed for their optical properties, showcasing potential applications in material sciences, particularly in the development of optoelectronic devices (El-Ghamaz et al., 2017).

DNA Interaction Studies : Schiff bases derived from 4-aminophenol were synthesized and characterized, showing broad-spectrum antimicrobial activities and significant interactions with DNA. These interactions suggest potential applications in the design of new anticancer agents (Rafique et al., 2022).

Enantiodifferentiation by NMR Spectroscopy : Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been compared as chiral solvating agents for enantiodiscrimination of amino acids, demonstrating the application of these compounds in analytical chemistry to determine the purity and composition of chiral substances (Recchimurzo et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

2-amino-4-(2-aminoethyl)phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-4-3-6-1-2-8(11)7(10)5-6;;/h1-2,5,11H,3-4,9-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPBRSQAGABBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2-aminoethyl)phenol;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2797743.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)

![4-{4-[(4-Fluorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2797753.png)

![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2797764.png)